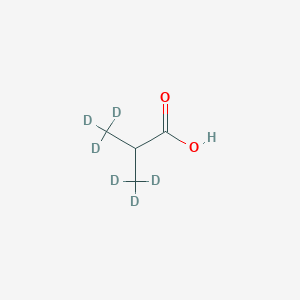

2-Methyl-d3-propionic-3,3,3-d3 acid

Vue d'ensemble

Description

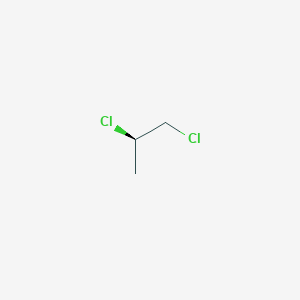

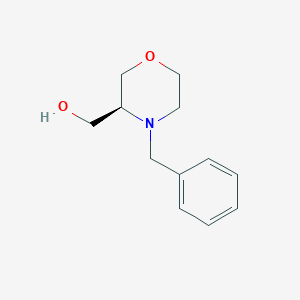

2-Methyl-d3-propionic-3,3,3-d3 acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 94.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recovery and Synthesis Applications

Recovery of Propionic Acid

Propionic acid, an important carboxylic acid in various industries, has been studied for its recovery from aqueous solutions using reactive extraction methods. The study by Keshav, Chand, and Wasewar (2009) explores the extraction of propionic acid with Aliquat 336 in different diluents, providing insights into the efficient recovery of propionic acid, which could be relevant for derivatives like 2-Methyl-d3-propionic-3,3,3-d3 acid (Keshav, Chand, & Wasewar, 2009).

Synthesis of Propionic Acid Derivatives

The synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid by Zhe (2000) through esterification-oxidation-hydrolysis processes highlights methodologies that could be adapted for synthesizing this compound and its derivatives (Hong Zhe, 2000).

Medicinal Chemistry Applications

Bioinspired Methylating Agents

Wang et al. (2020) developed a robust d3-methylating agent, DMTT, demonstrating its selectivity in d3-methylation of complex molecules. This study is critical for medicinal chemistry, where isotopic labeling, including deuterium, enhances the tracing and stability of drug molecules without altering their biological function significantly (Wang et al., 2020).

Material Science Applications

Hyperbranched Copolymers

Liu et al. (2012) synthesized amphiphilic hyperbranched copolymers using 2,2-bis(hydroxymethyl)propionic acid-based dendrons. These copolymers, with their unique encapsulation capacities for hydrophilic guests, showcase the potential of propionic acid derivatives in creating advanced materials with specific functional properties (Liu et al., 2012).

Analytical Chemistry Applications

Isotope Labeling and Derivatization

The work by Bollenbach et al. (2022) on the derivatization of methylmalonic acid to its pentafluorobenzyl derivative and its measurement in human urine by GC-MS illustrates the analytical applications of propionic acid derivatives. This study emphasizes the importance of such derivatives in developing sensitive and specific analytical methodologies for biological samples (Bollenbach et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-d3-propionic-3,3,3-d3 acid is the signal transducer and activator of transcription 3 (STAT3) signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

This compound interacts with its target by acting as an inhibitor . It inhibits the STAT3 signaling pathway, which can lead to the suppression of cell growth and induction of cell apoptosis .

Biochemical Pathways

The compound affects the STAT3 signaling pathway . The inhibition of this pathway can lead to a decrease in cell proliferation and an increase in cell apoptosis, affecting the overall growth and survival of cells .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of cell growth and the induction of cell apoptosis . These effects are primarily due to the compound’s inhibitory action on the STAT3 signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable if stored under recommended conditions . .

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482005 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29054-08-8 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)